molecular formula C23H20BrN3O B117414 CCT 031374 Hydrobromid

CCT 031374 Hydrobromid

Katalognummer: B117414
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: MPILENOYNNNGKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CCT 031374 Hydrobromid ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des Transkriptionsfaktors (TCF) und des Beta-Catenin-Komplex-Signalwegs bekannt ist. Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt . Die Summenformel von this compound lautet C23H20BrN3O und es hat ein Molekulargewicht von 434,33 g/mol .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und die abschließende Bildung des Hydrobromidsalzes. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind in der Regel geschützte Informationen der Hersteller. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung der Imidazobenzimidazol-Kernstruktur beinhalten .

Wirkmechanismus

Target of Action

CCT 031374 hydrobromide primarily targets the β-catenin/transcription factor (TCF) complex . This complex plays a crucial role in the Wnt signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and migration .

Mode of Action

CCT 031374 hydrobromide acts as a potent inhibitor of the β-catenin/TCF complex signaling . It inhibits the TCF-dependent transcription of genes in the Wnt signaling pathway . This means that it prevents the transcription factor from activating the expression of Wnt-responsive genes, thereby modulating the pathway’s activity .

Biochemical Pathways

The primary biochemical pathway affected by CCT 031374 hydrobromide is the Wnt/β-catenin signaling pathway . By inhibiting the β-catenin/TCF complex, CCT 031374 hydrobromide disrupts the normal functioning of this pathway . The downstream effects of this disruption can vary, but they often include changes in cell growth and differentiation .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a solution and absorbed into the body. The impact of these properties on the compound’s bioavailability would need to be determined through further pharmacokinetic studies.

Result of Action

CCT 031374 hydrobromide has been shown to have antitumor activity . By inhibiting the β-catenin/TCF complex, it can reduce the growth of certain cancer cells, such as HCT116 colon cancer cells . It achieves this by inducing apoptosis, or programmed cell death, in these cells .

Vorbereitungsmethoden

The synthesis of CCT 031374 hydrobromide involves several steps, including the preparation of intermediate compounds and the final hydrobromide salt formation. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of organic reactions involving the formation of the imidazobenzimidazole core structure .

Biologische Aktivität

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide, also known as CCT 031374 hydrobromide, is a compound notable for its selective inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including development and cell proliferation, and its dysregulation is implicated in numerous cancers. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide is C23H20BrN3O, with a molecular weight of approximately 434.33 g/mol. The compound features an aromatic ketone framework enriched with imidazole and benzimidazole rings, contributing to its stability and biological reactivity.

CCT 031374 hydrobromide functions primarily as a selective inhibitor of the Wnt/β-catenin signaling pathway. The mechanism involves:

  • Inhibition of TCF-dependent transcription : By preventing the interaction between β-catenin and TCF/LEF transcription factors, the compound blocks the transcription of target genes associated with cell proliferation and tumorigenesis.
  • Disruption of β-catenin stabilization : In the absence of Wnt signaling, β-catenin is kept low in the cytoplasm by a protein complex involving APC and Axin. CCT 031374 disrupts this stabilization process upon Wnt ligand binding, leading to reduced nuclear translocation of β-catenin.

These actions suggest significant potential for anti-tumor effects in various cancer types, particularly colorectal cancer where Wnt/β-catenin pathway activation is prevalent.

Antitumor Activity

Research indicates that CCT 031374 hydrobromide exhibits notable antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines through its action on the Wnt/β-catenin pathway. For instance:

  • Case Study : In vitro studies have demonstrated that treatment with CCT 031374 leads to reduced viability in colorectal cancer cell lines by inhibiting β-catenin-mediated transcriptional activity .

Comparative Analysis with Similar Compounds

Several compounds structurally similar to CCT 031374 have been evaluated for their biological activities. Below is a comparative analysis highlighting key features:

Compound NameStructural FeaturesBiological Activity
CCT 031374 Imidazole and benzimidazole ringsSelective Wnt/β-catenin inhibitor
Compound A Contains bromophenyl and benzimidazoleAnticancer properties
Compound B Imidazo-pyrimidine structurePotential antitumor activity

This table illustrates how CCT 031374's unique combination of structural elements contributes to its specific targeting of the Wnt/β-catenin pathway compared to other compounds.

Synthesis Methods

The synthesis of CCT 031374 typically involves multi-step organic reactions that require careful control over conditions to achieve high yields and purity. Common methods include:

  • Formation of Imidazole Ring : Utilizing appropriate reagents to construct the imidazole framework.
  • Coupling Reactions : Employing coupling agents to link aromatic groups effectively.

These synthetic approaches are vital for producing compounds with desired biological activities.

Future Directions and Research Needs

While promising results have been obtained regarding the biological activity of CCT 031374 hydrobromide, further research is essential to fully elucidate its mechanisms and potential therapeutic applications:

  • Binding Affinity Studies : Investigating the binding affinities of CCT 031374 with various proteins involved in signal transduction.
  • In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety profiles.
  • Combination Therapies : Exploring the potential for combination therapies with other anticancer agents to enhance therapeutic outcomes.

Eigenschaften

IUPAC Name

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPILENOYNNNGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 3
Reactant of Route 3
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 4
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 5
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 6
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.